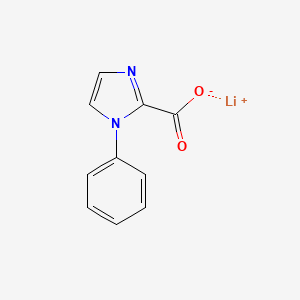
1-フェニル-1H-イミダゾール-2-カルボン酸リチウム(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate is a lithium salt of 1-phenyl-1H-imidazole-2-carboxylic acid. It is a white crystalline powder that is soluble in water and has been studied for its potential therapeutic and environmental applications.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent and is being investigated for its biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-phenyl-1H-imidazole-2-carboxylic acid with lithium hydroxide or lithium carbonate in an appropriate solvent such as water or ethanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods
Industrial production methods for lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
作用機序
The mechanism by which lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
- Lithium(1+) 1-methyl-1H-imidazole-2-carboxylate
- Lithium(1+) 1-benzyl-1H-imidazole-2-carboxylate
- Lithium(1+) 1-ethyl-1H-imidazole-2-carboxylate
Uniqueness
Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This substitution can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
lithium;1-phenylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Li/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZWCASIPFTFBX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)N2C=CN=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














